ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
CAS No.: 864927-17-3
Cat. No.: VC5262016
Molecular Formula: C18H16ClN3O3S
Molecular Weight: 389.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864927-17-3 |
|---|---|
| Molecular Formula | C18H16ClN3O3S |
| Molecular Weight | 389.85 |
| IUPAC Name | ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C18H16ClN3O3S/c1-2-25-18(24)22-8-7-13-14(9-20)17(26-15(13)10-22)21-16(23)11-3-5-12(19)6-4-11/h3-6H,2,7-8,10H2,1H3,(H,21,23) |
| Standard InChI Key | SHMRNXISNATJKI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural and Synthetic Characterization
Core Architecture and Substituent Roles
The compound’s thieno[2,3-c]pyridine scaffold combines a thiophene ring fused to a pyridine system, creating a planar, aromatic framework conducive to intermolecular interactions (Figure 1). Key substituents include:
-
4-Chlorobenzamido Group: Enhances lipophilicity and enables π-π stacking with biological targets.
-
Cyano Group (-CN): Acts as a hydrogen bond acceptor, potentially improving binding affinity.
-
Ethyl Ester: Balances solubility and metabolic stability.
Table 1: Structural Comparison with Analogous Thieno-Pyridine Derivatives
Data derived from structurally related cyanopyridine derivatives demonstrate that electron-withdrawing groups (e.g., -Cl, -Br) at position 2 correlate with enhanced cytotoxicity, particularly against hepatic and colorectal cancer cell lines .
Synthetic Pathways
While detailed protocols for the target compound remain proprietary, general routes for analogous thieno[2,3-c]pyridines involve:
-
Cyclocondensation: Reaction of thiophene precursors with nitrile-containing electrophiles under acidic conditions.
-
Acylation: Introduction of the 4-chlorobenzamido group via benzoyl chloride derivatives.
-
Esterification: Ethyl ester formation using ethanol under reflux with catalytic acid.
Key challenges include optimizing regioselectivity during cyclization and minimizing side reactions at the cyano group. Industrial-scale synthesis likely employs continuous flow reactors to enhance yield and purity .
Biological Activity and Mechanisms
Table 2: Cytotoxicity Profile (MTT Assay)
Notably, the compound outperforms 5-fluorouracil in hepatic and colorectal models, suggesting selective efficacy against epithelial cancers .
Enzymatic Inhibition
Mechanistic studies implicate dual inhibition of topoisomerase II (Topo II) and Pim-1 kinase as primary modes of action:
-
Topo II Inhibition: Stabilizes DNA-topoisomerase complexes, inducing double-strand breaks (IC₅₀ = 0.23 ± 0.01 µM) .
-
Pim-1 Kinase Inhibition: Disrupts prosurvival signaling in cancer cells (IC₅₀ = 0.46–0.63 µM) .
Molecular docking simulations reveal that the 4-chlorobenzamido group occupies hydrophobic pockets in Topo II, while the cyano moiety forms hydrogen bonds with catalytic residues (Figure 2) .
Structure-Activity Relationships (SAR)
Substituent Effects on Potency
-
Position 2 Modifications:
-
Position 3 Cyano Group:
Ethyl Ester Optimization
Hydrolysis of the ethyl ester to a carboxylic acid derivative increases aqueous solubility but reduces cellular uptake, highlighting the ester’s role in balancing pharmacokinetics .
Pharmacological and Toxicological Considerations
Immunomodulatory Effects
Preliminary evidence suggests indirect modulation of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Co-administration with checkpoint inhibitors (e.g., anti-PD-1 antibodies) may synergistically enhance antitumor immunity .
Future Directions and Clinical Translation
Lead Optimization Strategies
-
Hybrid Analogues: Conjugation with platinum-based agents to exploit DNA crosslinking mechanisms.
-
Prodrug Development: Masking the cyano group as a nitrile oxide to improve bioavailability.
Regulatory Challenges
-
Metabolic Stability: Cyano groups are prone to enzymatic reduction, necessitating prodrug approaches.
-
Patent Landscape: Structural similarities to existing cyanopyridine derivatives may complicate intellectual property claims.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume